Ethyl 3-oxopropanoate hydrochloride
Description
Properties
Molecular Formula |
C5H9ClO3 |
|---|---|
Molecular Weight |
152.57 g/mol |
IUPAC Name |
ethyl 3-oxopropanoate;hydrochloride |
InChI |
InChI=1S/C5H8O3.ClH/c1-2-8-5(7)3-4-6;/h4H,2-3H2,1H3;1H |
InChI Key |
PHGOGXNKDUPRQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC=O.Cl |
Origin of Product |
United States |
Preparation Methods
Catalytic Reaction Using Ethyl Acrylate and Amines
One effective method involves the reaction of ethyl acrylate with amines under acid catalysis to form ethyl 3-oxopropanoate derivatives, which can be converted to the hydrochloride salt.
- Raw Materials: Ethyl acrylate and amines (e.g., o-aminopyridine).
- Catalyst: Trifluoromethanesulfonic acid (5-10 mol% relative to ethyl acrylate).
- Solvent: Anhydrous ethanol.
- Reaction Conditions: Nitrogen atmosphere, oil bath heating at 120-160°C, reflux for 16-20 hours.
- Workup: Concentration under reduced pressure at 35-40°C and 0.09-0.1 MPa, washing with organic solvents (petroleum ether, ethyl acetate), and recrystallization to obtain high-purity product.
| Step | Description | Conditions/Quantities |
|---|---|---|
| 1 | Dissolve o-aminopyridine in anhydrous ethanol | 50 g o-aminopyridine, 50 mL ethanol |
| 2 | Add ethyl acrylate | 56.5 mL |
| 3 | Add trifluoromethanesulfonic acid catalyst | 9 mL |
| 4 | Stir under nitrogen, reflux at 120-160°C | 18 hours |
| 5 | Concentrate under reduced pressure | 35-40°C, 0.09-0.1 MPa |
| 6 | Wash and recrystallize | Petroleum ether/ethyl acetate (5:1 volume ratio) |
This method is noted for its simplicity, cost-effectiveness, and environmental friendliness due to mild conditions and easy separation of products.
Continuous Fixed-Bed Reactor Method for Ethyl 3-Ethoxypropionate (Related Ester)
Although focused on ethyl 3-oxopropanoate hydrochloride, related esters such as ethyl 3-ethoxypropionate are synthesized via continuous catalytic addition in fixed-bed tubular reactors, which can inform process optimization.
- Catalyst: Anion-exchange resin (0.1-20 wt% relative to ethyl acrylate).
- Reactants: Dehydrated ethanol and ethyl acrylate in molar ratios from 3:1 to 100:1.
- Reactor: Fixed-bed tubular or tower reactor.
- Operating Conditions: Temperature controlled around 28-30°C, continuous flow with residence time adjusted by flow rate.
- Purification: Rectification to separate product with 99% purity.
- Yields: 88-98% depending on conditions and catalyst regeneration.
This method emphasizes catalyst reuse, continuous operation, and high selectivity, which could be adapted for this compound synthesis.
| Parameter | Batch Catalytic Method (Trifluoromethanesulfonic Acid) | Continuous Fixed-Bed Reactor Method (Anion-Exchange Resin) |
|---|---|---|
| Raw Materials | Ethyl acrylate, o-aminopyridine, ethanol | Ethyl acrylate, dehydrated ethanol |
| Catalyst | Trifluoromethanesulfonic acid (5-10 mol%) | Anion-exchange resin (0.1-20 wt%) |
| Reaction Temperature | 120-160°C | 28-30°C |
| Reaction Time | 16-20 hours | Continuous, up to 105 hours operation |
| Atmosphere | Nitrogen | Nitrogen purging |
| Yield | 80-85% | 88-98% |
| Purity (HPLC) | 99% | 99% |
| Product Isolation | Concentration, solvent washing, recrystallization | Rectification, catalyst regeneration |
| Environmental Considerations | Mild solvent, easy separation, low waste | Catalyst reuse, continuous process reduces waste |
- The batch catalytic method using trifluoromethanesulfonic acid is advantageous for its straightforward setup and high purity yields, suitable for small to medium scale synthesis.
- The continuous fixed-bed reactor method offers scalability, catalyst longevity, and process efficiency, ideal for industrial production.
- Both methods require strict control of moisture and oxygen to prevent side reactions and ensure product quality.
- Catalyst choice significantly impacts reaction rate, selectivity, and environmental footprint.
- Purification steps such as recrystallization and solvent washing are critical to achieving pharmaceutical-grade purity.
The preparation of this compound can be effectively achieved through acid-catalyzed addition reactions of ethyl acrylate with amines under inert atmosphere and controlled temperature. Batch methods using trifluoromethanesulfonic acid provide high purity and good yields, while continuous fixed-bed reactor methods with ion-exchange resin catalysts offer industrial scalability and efficiency. Selection of method depends on production scale, cost considerations, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxopropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted esters or other derivatives.
Scientific Research Applications
Chemical Synthesis
Ethyl 3-oxopropanoate hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including:
- Condensation Reactions : Often used in Claisen condensation to form β-keto esters.
- Substitution Reactions : Acts as a substrate for nucleophilic attacks, facilitating the introduction of functional groups.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Condensation | Formation of β-keto esters | Ethyl acetoacetate |
| Nucleophilic Substitution | Introduction of new functional groups | Various substituted derivatives |
| Reduction | Conversion to alcohols | Ethyl 3-hydroxypropanoate |
Biological Applications
Research indicates that this compound exhibits potential biological activities. Key areas of study include:
- Antimicrobial Properties : Investigated for efficacy against various bacteria and fungi.
- Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation by targeting specific pathways.
Case Study: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxic effects. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Pharmaceutical Development
This compound is being explored for its therapeutic potential in drug development. Its unique structure allows for modifications that can enhance biological activity and specificity. Notable applications include:
- Neurological Disorders : Research is ongoing into its use as a therapeutic agent for conditions such as anxiety and depression.
- Pain Management : Investigated for its ability to modulate pain pathways, potentially serving as a safer alternative to traditional opioids.
Industrial Applications
In the industrial sector, this compound is utilized in:
- Agrochemical Production : Used as an intermediate in the synthesis of pesticides and herbicides.
- Material Science : Its properties make it suitable for developing new materials with specific characteristics.
Mechanism of Action
The mechanism of action of ethyl 3-oxopropanoate hydrochloride involves its reactivity as an ester. It can participate in various chemical reactions, such as nucleophilic acyl substitution, where the ester group is attacked by nucleophiles, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Yields for nitropyridinyl derivatives are moderate (45–50%), likely due to steric and electronic effects .
- Multi-step syntheses (e.g., besifloxacin) prioritize functional group compatibility over isolated yields .
Physicochemical Properties
Key Observations :
Key Observations :
- Halogenated derivatives necessitate stringent moisture control to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
